molecular formula C12H14N4O2 B2716970 8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-62-6

8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2716970
CAS No.: 2034572-62-6
M. Wt: 246.27
InChI Key: FRBNFGIAPPBVNQ-UHFFFAOYSA-N
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Description

8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or amino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrido[2,3-d]pyrimidin-7-ones.

Properties

IUPAC Name

8-cyclopropyl-4-(2-hydroxyethylamino)pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c17-6-5-13-11-9-3-4-10(18)16(8-1-2-8)12(9)15-7-14-11/h3-4,7-8,17H,1-2,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBNFGIAPPBVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=CC3=C(N=CN=C32)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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